molecular formula C15H10ClNO B11858874 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)- CAS No. 89721-06-2

3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-

Cat. No.: B11858874
CAS No.: 89721-06-2
M. Wt: 255.70 g/mol
InChI Key: QKBOAEJEJVWAJF-UHFFFAOYSA-N
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Description

3(2H)-Isoquinolinone, 1-(4-chlorophenyl)- is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the isoquinolinone ring. Isoquinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinolinone ring. For this compound, 4-chlorobenzaldehyde and an appropriate amine are used as starting materials .

Industrial Production Methods

Industrial production of 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)- often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Solvent-free synthesis methods have also been explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isoquinolinone, 1-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted isoquinolinones, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation . The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Isoquinolinone, 1-(4-chlorophenyl)- is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying biological mechanisms .

Properties

CAS No.

89721-06-2

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-2H-isoquinolin-3-one

InChI

InChI=1S/C15H10ClNO/c16-12-7-5-10(6-8-12)15-13-4-2-1-3-11(13)9-14(18)17-15/h1-9H,(H,17,18)

InChI Key

QKBOAEJEJVWAJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)NC(=C2C=C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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